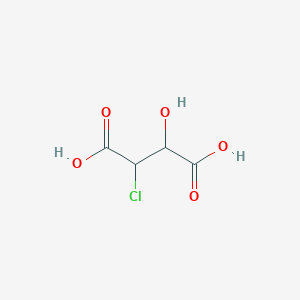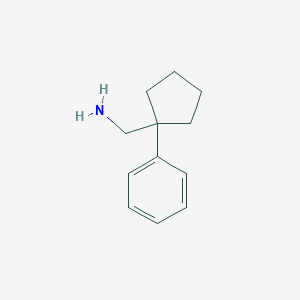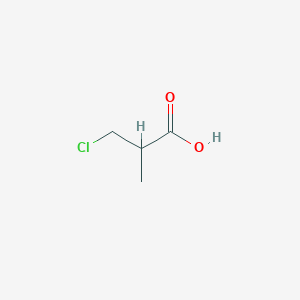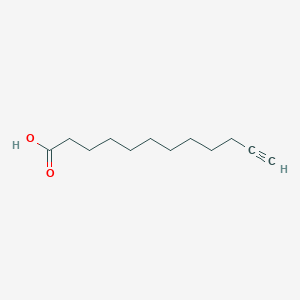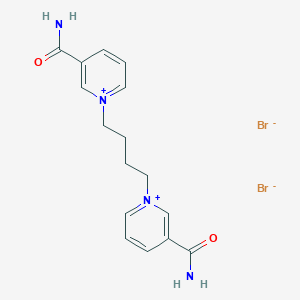
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide) is a chemical compound that has been extensively studied for its potential applications in various fields. It is commonly referred to as "TMTD" and is a white crystalline powder that is soluble in water and ethanol. In
作用机制
The mechanism of action of TMTD is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA and RNA synthesis. TMTD has also been shown to disrupt the cell membrane, leading to cell death.
生化和生理效应
TMTD has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the inhibition of microbial growth, and the disruption of cell membrane integrity. TMTD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of TMTD is that it is relatively easy to synthesize and is readily available. However, TMTD can be toxic and must be handled with care. In addition, TMTD can be difficult to work with due to its low solubility in many solvents.
未来方向
There are several potential future directions for research on TMTD. One area of interest is the development of new antitumor and antimicrobial agents based on the structure of TMTD. Another area of interest is the development of new materials and composites based on TMTD. Finally, further research is needed to fully understand the mechanism of action of TMTD and its potential applications in medicine and agriculture.
合成方法
TMTD can be synthesized by reacting 1,1'-tetramethylenebis(3-aminopyridinium) dibromide with urea in the presence of a base. The reaction takes place in water and the product is obtained by filtration and drying. The yield of the reaction is typically around 70%.
科学研究应用
TMTD has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, TMTD has been investigated for its antitumor and antimicrobial properties. In agriculture, TMTD has been studied for its potential use as a pesticide. In materials science, TMTD has been explored for its use in the synthesis of various polymers and composites.
属性
CAS 编号 |
19293-85-7 |
|---|---|
产品名称 |
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide |
分子式 |
C16H20Br2N4O2 |
分子量 |
460.2 g/mol |
IUPAC 名称 |
1-[4-(3-carbamoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-3-carboxamide;dibromide |
InChI |
InChI=1S/C16H18N4O2.2BrH/c17-15(21)13-5-3-9-19(11-13)7-1-2-8-20-10-4-6-14(12-20)16(18)22;;/h3-6,9-12H,1-2,7-8H2,(H2-2,17,18,21,22);2*1H |
InChI 键 |
BBVWQBFYOIYIKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
规范 SMILES |
C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
同义词 |
1-[4-(5-carbamoylpyridin-1-yl)butyl]pyridine-5-carboxamide dibromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



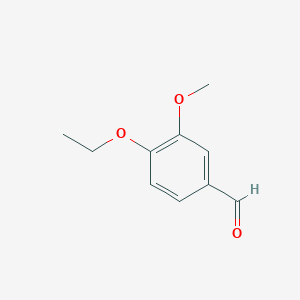
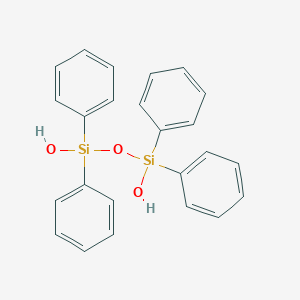
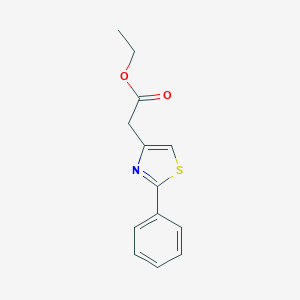
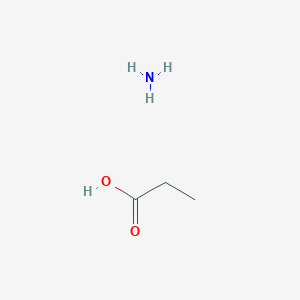
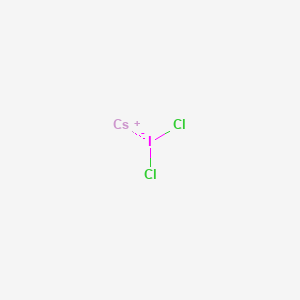
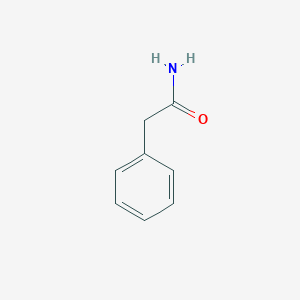
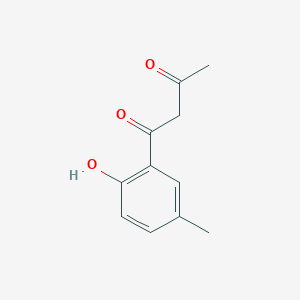
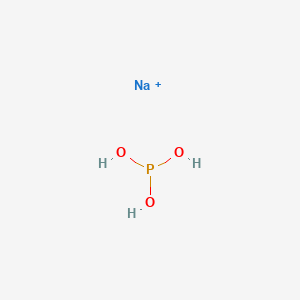
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
